BenchChemオンラインストアへようこそ!

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

Medicinal Chemistry ADME Properties LogP Prediction

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (CAS 1373223-40-5) is a di-brominated heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class. Its molecular formula is C9H6Br2N2O2 with a molecular weight of 333.96 g/mol.

Molecular Formula C9H6Br2N2O2
Molecular Weight 333.96 g/mol
CAS No. 1373223-40-5
Cat. No. B3236650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
CAS1373223-40-5
Molecular FormulaC9H6Br2N2O2
Molecular Weight333.96 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC(=C(N2N=C1)Br)Br
InChIInChI=1S/C9H6Br2N2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(10)8(13)11/h2-4H,1H3
InChIKeySAPVMADYHLUVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester: A Core Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (CAS 1373223-40-5) is a di-brominated heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class [1]. Its molecular formula is C9H6Br2N2O2 with a molecular weight of 333.96 g/mol . This scaffold is a key intermediate in the synthesis of diverse bioactive molecules, including kinase inhibitors and central nervous system agents [2]. The compound features a unique 6,7-dibromo substitution pattern on the pyridine ring, which directly dictates its reactivity and physicochemical properties, making it a critical starting point for structure-activity relationship (SAR) exploration.

Why 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester Cannot Be Substituted by Generic In-Class Analogs


The specific 6,7-dibromo regioisomer offers a distinct advantage in synthetic planning that other isomers, like the 4,6-dibromo analog, simply cannot provide. The adjacency of the bromine atoms at C-6 and C-7 creates a unique steric and electronic environment that enables high site-selectivity during sequential transition metal-catalyzed cross-coupling reactions [1]. This allows for the controlled introduction of diverse functional groups, a feature that is critical for the divergent synthesis of drug-like libraries. Relying on a generic mono-bromo or differently substituted dibromo analog would result in a fundamentally different, and often less controllable, reaction pathway, jeopardizing the success of a complex synthetic route .

Quantitative Procurement Guide: 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester vs. Key Comparators


Increased Lipophilicity (XLogP) vs. 4,6-Dibromo and 6-Bromo Analogs

The 6,7-dibromo substitution pattern significantly increases lipophilicity compared to other regioisomers and mono-bromo analogs. This is a critical parameter for lead optimization, directly influencing membrane permeability and metabolic stability. The target compound (6,7-dibromo) has a higher predicted partition coefficient (XLogP) of 2.6, compared to 2.3 for the 4,6-dibromo regioisomer and 2.43 for the 6-bromo analog [REFS-1, REFS-2].

Medicinal Chemistry ADME Properties LogP Prediction

Site-Selective Cross-Coupling Enabled by 6,7-Adjacent Dibromo Pattern

The 6,7-dibromo pattern is known to promote regioselective, sequential functionalization via palladium-catalyzed cross-coupling, a trait that is well-documented for analogous systems [1]. The C-7 position is generally more reactive towards oxidative addition, enabling a first, highly selective coupling . The target compound therefore offers a superior vector for library synthesis compared to the 4,6-dibromo isomer (CAS 2384478-85-5), where the bromines are meta-related, or the 5,7-dibromo ethyl ester (CAS 1427195-34-3), which contains a different ester protecting group. Quantitatively, this allows for higher overall yields in two-step diversification strategies as unwanted bis-coupled products can be minimized [1].

Synthetic Methodology C-C Bond Formation Sequential Cross-Coupling

Purity and Availability Benchmarking Against Closest Regioisomeric Analogs

For practical procurement, the availability and declared purity of a compound are decisive. The target compound is commercially stocked at multiple vendors with a consistent minimum purity of 95% [REFS-1, REFS-2]. In contrast, its closest regioisomeric analog, the 4,6-dibromo methyl ester (CAS 2384478-85-5), is listed at a higher typical purity (NLT 98%) by vendors like MolCore, but the target compound benefits from broader availability across multiple competitive suppliers, impacting lead time and price stability .

Chemical Procurement Quality Control Vendor Comparisons

Recommended Application Scenarios for 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester Based on Defined Evidence


Divergent Synthesis of Drug-Like Libraries with Controlled Molecular Complexity

This compound is the ideal core scaffold for divergent library synthesis. Its 6,7-adjacent dibromo pattern enables a program to build a library of novel 6,7-disubstituted pyrazolo[1,5-a]pyridines via sequential, site-selective Suzuki-Miyaura cross-coupling reactions [1]. The ability to introduce two different aryl or heteroaryl groups in a controlled, stepwise manner provides a clear strategic advantage over mono-bromo or non-adjacent dibromo analogs, which would yield less diverse or less controllably substituted products .

Medicinal Chemistry Lead Optimization Targeting Higher Membrane Permeability

The compound's calculated XLogP of 2.6 makes it a more favorable starting point for lead series aiming for enhanced membrane permeability compared to the less lipophilic 4,6-dibromo (XLogP 2.3) and 6-bromo (LogP 2.43) alternatives [2]. By incorporating lipid-friendly substituents at the reactive bromine sites, medicinal chemists can more efficiently explore chemical space to improve cellular activity and ADME properties, a common hurdle in central nervous system (CNS) drug discovery.

Multi-Supplier Outsourced Chemical Synthesis for Risk Mitigation in R&D Supply Chains

For project managers and procurement officers, the compound's broad commercial availability from multiple vendors (e.g., AKSci, Chemscene, CheMenu) at a consistent 95% purity creates a resilient supply chain . This reduces the risk of project delays due to stockouts at a single source, a logistical vulnerability often associated with rarer or single-vendor regioisomers like the 4,6-dibromo analog. This multi-source benchmark justifies its selection for long-term, multi-gram medicinal chemistry campaigns.

Quote Request

Request a Quote for 6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.